molecular formula C8H7N3O3 B3115054 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 206431-05-2

1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3115054
CAS No.: 206431-05-2
M. Wt: 193.16 g/mol
InChI Key: NVQIIXPCSAEKKP-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a methyl group at the 1st position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. For instance, the reaction of o-phenylenediamine with 6-nitro-1-methylbenzene-1,2-dicarboxylic acid in the presence of polyphosphoric acid can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activities. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-methyl-5-nitro-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)9-8(10)12/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQIIXPCSAEKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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